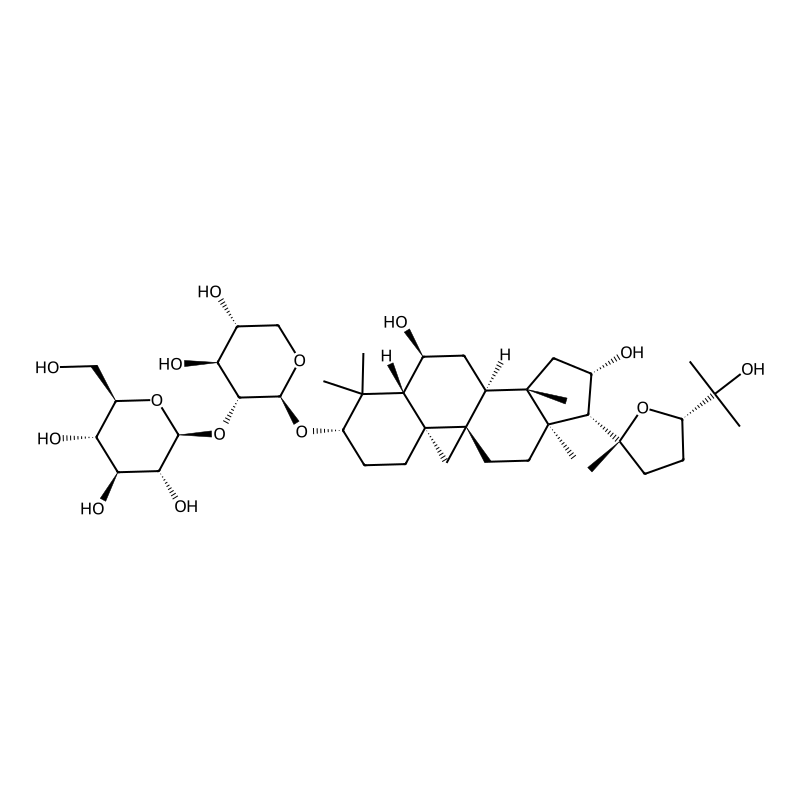Astragaloside III

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
Synonyms
Canonical SMILES
Isomeric SMILES
Immunomodulation:
- Enhancement of Natural Killer (NK) Cell Activity: Studies suggest AS-III can enhance the anti-tumor response of NK cells by elevating NKG2D and interferon-gamma (IFN-γ) production. In animal models, this translates to increased NK cell infiltration into tumors and impeded tumor growth .
Cancer Research:
- Anti-tumor properties: Beyond its impact on NK cells, AS-III has shown potential anti-tumor effects in various cancers, including colon and gastric cancers, through mechanisms like inducing apoptosis (programmed cell death) in cancer cells and inhibiting cell proliferation .
- Improving Chemosensitivity: Studies suggest AS-III might improve the effectiveness of chemotherapeutic drugs by increasing their uptake and reducing their resistance in cancer cells .
Other Potential Applications:
- Cardiovascular Protection: Research suggests AS-III may offer protection against heart diseases by reducing oxidative stress and inflammation in the heart tissue .
- Neuroprotection: Studies indicate AS-III might have neuroprotective effects, potentially benefiting conditions like Alzheimer's disease and stroke, by reducing oxidative stress and neuronal cell death .
Astragaloside III is a bioactive compound predominantly found in the roots of Astragalus membranaceus, a traditional medicinal herb widely used in East Asian medicine. This compound belongs to the class of triterpenoid saponins, characterized by a steroid-like structure with sugar moieties attached. The molecular formula of Astragaloside III is , and it is noted for its significant pharmacological properties, including immunomodulatory and antioxidant effects.
Astragaloside III exhibits a range of biological activities:
- Immunomodulation: It has been shown to enhance the activity of natural killer cells by increasing the expression of natural killer group 2D (NKG2D) and interferon-gamma (IFN-γ), thereby improving anti-tumor responses .
- Antioxidant Effects: The compound possesses antioxidant properties that help mitigate oxidative stress, which is implicated in various chronic diseases.
- Anti-inflammatory Activity: Astragaloside III has been reported to reduce inflammation by inhibiting pro-inflammatory cytokines and pathways .
The synthesis of Astragaloside III can be achieved through various methods:
- Extraction from Natural Sources: The primary method involves extracting Astragalus membranaceus roots using solvents such as ethanol or methanol, followed by purification techniques like chromatography.
- Biotechnological Approaches: Recent advancements include using genetically modified microorganisms or plant cell cultures to produce Astragaloside III through biosynthesis pathways involving specific enzymes such as glycosyltransferases .
- Chemical Synthesis: While less common due to complexity, chemical synthesis routes have been explored to create Astragaloside III from simpler precursor compounds through multi-step reactions.
Astragaloside III shares structural similarities with other compounds found in the Astragalus genus. Here are some notable comparisons:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| Astragaloside I | Higher molecular weight; similar immunomodulatory effects. | |
| Astragaloside II | Slightly different sugar composition; known for anti-inflammatory properties. | |
| Astragaloside IV | Structural variant; exhibits potent antioxidant activity. | |
| Isoastragaloside I | Similar structure; investigated for neuroprotective effects. |
Uniqueness of Astragaloside III
What sets Astragaloside III apart from its counterparts is its specific ability to enhance natural killer cell activity significantly while also possessing unique glycosylation patterns that influence its pharmacokinetics and bioactivity. Its distinct immunomodulatory effects make it a focal point for research into cancer therapies and immune system enhancement.








